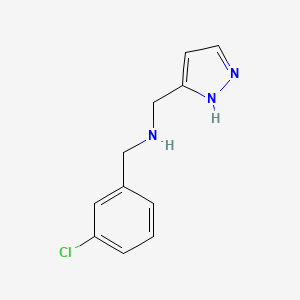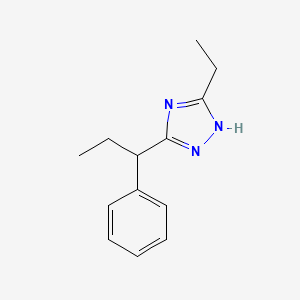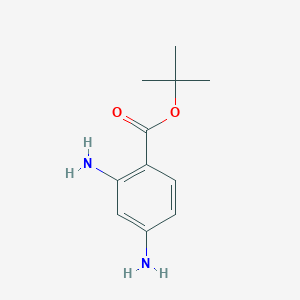![molecular formula C10H15N3O2 B7587534 N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide, also known as MPCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPCC is a small molecule that can be synthesized through various methods, and it has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide is not fully understood, but it is thought to involve the inhibition of the JAK-STAT signaling pathway. This pathway is involved in the activation of T cells, and inhibition of this pathway can lead to the inhibition of T cell activation. N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has also been shown to inhibit the production of cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the immune system, N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has been shown to have anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells, although more research is needed in this area.
実験室実験の利点と制限
One of the main advantages of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide for lab experiments is its relatively simple synthesis method. The compound can be obtained in high yield and purity, which makes it easy to work with in the lab. However, one limitation of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
将来の方向性
There are many future directions for research on N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide. One area of interest is its potential as a treatment for autoimmune diseases. More research is needed to determine the optimal dosage and administration of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide for these conditions. Another area of interest is its potential as a cancer treatment. More research is needed to determine its effects on different types of cancer cells and to develop more effective treatment strategies. Finally, more research is needed to fully understand the mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide and to identify other potential applications for this compound.
合成法
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide can be synthesized through various methods, including the reaction of 3-bromo-2-oxolane carboxylic acid with 5-methyl-1H-pyrazole-4-carboxamide in the presence of a base. Other methods have also been reported, including the reaction of 3-chloro-2-oxolane carboxylic acid with 5-methyl-1H-pyrazole-4-carboxamide in the presence of a base. The synthesis of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide is relatively straightforward, and the compound can be obtained in high yield and purity.
科学的研究の応用
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a modulator of the immune system. N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has been shown to inhibit the activation of T cells, which are an important component of the immune system. This inhibition can be useful in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-9(5-12-13-7)4-11-10(14)8-2-3-15-6-8/h5,8H,2-4,6H2,1H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEUTUJUZBWGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)

![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)




![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)

![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
